molecular formula C14H14BrNO3 B1441209 tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate CAS No. 921125-94-2

tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate

Cat. No. B1441209
M. Wt: 324.17 g/mol
InChI Key: PSTUNHJGXRGWHV-UHFFFAOYSA-N
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Description

“tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives like “tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” often starts from commercially available indoles . The Vilsmeier formylation of the indole at the 3-position gives a compound which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride to get another compound. Introduction of a formyl group into the 4-position of this compound is done by using n-BuLi as a base and DMF as an electrophile .


Molecular Structure Analysis

The molecular formula of “tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate” is C14H14BrNO3 . Its average mass is 324.170 Da and its monoisotopic mass is 323.015686 Da .


Chemical Reactions Analysis

Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . They are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds. Zhang and Larock (2003) demonstrated its use in the synthesis of gamma-carboline derivatives, a class of compounds with diverse biological activities (Zhang & Larock, 2003). This process involves palladium-catalyzed intramolecular annulation, highlighting the compound's versatility in creating complex molecular architectures.

Applications in Oxidation Reactions

The compound also finds application in selective oxidation reactions. Shen et al. (2012) reported its use in the chemoselective aerobic oxidation of allylic and benzylic alcohols, leading to the production of α,β-unsaturated carbonyl compounds (Shen et al., 2012). This method provides a valuable tool for the efficient and selective transformation of alcohols in synthetic chemistry.

Role in the Synthesis of Spirocyclic Compounds

Hodges et al. (2004) explored its role in the synthesis of spirocyclic indoline lactones, compounds with potential pharmaceutical applications (Hodges, Wang, & Riley, 2004). This research demonstrates the utility of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate in constructing spirocyclic frameworks, a structural motif common in many biologically active molecules.

properties

IUPAC Name

tert-butyl 3-bromo-4-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTUNHJGXRGWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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